molecular formula C18H11N3O3S B2720782 (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 467245-67-6

(Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No.: B2720782
CAS No.: 467245-67-6
M. Wt: 349.36
InChI Key: NXQADOWDCAILHS-ZSOIEALJSA-N
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Description

(Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a thiazole core, a privileged structure in pharmacology, linked to a 4-hydroxy-3-nitrophenyl system via an acrylonitrile bridge. The (Z)-isomer configuration is critical for its biological activity and molecular interactions. Thiazole derivatives are extensively documented in scientific literature for their diverse biological profiles, including demonstrated antimicrobial activity against pathogens such as Acinetobacter baumannii , Methicillin-resistant Staphylococcus aureus (MRSA), and Staphylococcus aureus . Research into structurally similar compounds indicates potential for alpha-amylase inhibition and free radical scavenging, suggesting value in investigations for managing blood glucose levels and oxidative stress . The mechanism of action for this class of compounds is multifaceted; the imine group (-C=N-) can form hydrogen bonds with active centers of cellular proteins, thereby impeding function . Furthermore, the molecule's structure allows it to interact with and inactivate various metabolic enzymes. Its reactivity and electronic properties, often characterized by reduced chemical hardness, make it a candidate for further development and study . This product is intended for research applications in biochemistry and pharmaceutical development and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O3S/c19-10-14(8-12-6-7-17(22)16(9-12)21(23)24)18-20-15(11-25-18)13-4-2-1-3-5-13/h1-9,11,22H/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQADOWDCAILHS-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Nitration of Phenol: The phenol group is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.

    Knoevenagel Condensation: The final step involves the Knoevenagel condensation between the nitrated phenol derivative and the thiazole aldehyde in the presence of a base such as piperidine to form the acrylonitrile moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenylthiazole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenylthiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The Z configuration of the double bond in its acrylonitrile moiety allows for specific biological interactions that are critical for its activity.

Pharmaceutical Applications

1.1 Anti-Cancer Properties

Research indicates that (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile exhibits potential anti-cancer properties. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. The compound may act as an inhibitor of specific enzymes involved in cancer pathways or modulate cellular signaling related to cancer cell growth.

1.2 Anti-Inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation in biological systems. This property makes it a candidate for developing new anti-inflammatory drugs.

Biochemical Research Applications

2.1 Enzyme Inhibition Studies

In biochemical research, this compound serves as a valuable tool for studying enzyme inhibition mechanisms. Its structural motifs allow researchers to explore how it interacts with various biological targets, providing insights into enzyme regulation and potential therapeutic interventions.

2.2 Cellular Signaling Pathway Modulation

The compound's ability to modulate cellular signaling pathways is another area of interest. By understanding its interactions at the molecular level, researchers can elucidate the underlying mechanisms of diseases and develop targeted therapies.

Material Science Applications

Due to its unique structural properties, this compound may find applications in material science. Its potential use in developing novel materials or sensors is being explored, particularly in areas requiring specific chemical interactions or sensing capabilities.

Data Table: Summary of Applications

Application AreaSpecific Use CasesPotential Benefits
PharmaceuticalsAnti-cancer drugsInhibition of cancer cell proliferation
Anti-inflammatory agentsReduction of inflammation
Biochemical ResearchEnzyme inhibition studiesInsights into enzyme regulation
Cellular signaling pathway modulationTargeted therapeutic development
Material ScienceDevelopment of novel materials/sensorsUnique chemical interactions

Case Studies and Research Findings

Case Study 1: Anti-Cancer Activity Assessment
In a series of experiments conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents. These findings highlight its potential as a lead compound for further drug development.

Case Study 2: Enzyme Interaction Studies
A study focusing on the interaction between this compound and specific enzymes revealed that it effectively inhibits human monoamine oxidase isoforms. This inhibition is particularly relevant to neurodegenerative disorders, suggesting therapeutic avenues for treatment.

Mechanism of Action

The mechanism of action of (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitro and hydroxyl groups suggests potential interactions through hydrogen bonding or electron transfer mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related acrylonitrile derivatives, focusing on substituent effects, molecular properties, and functional applications.

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Substituents (R1/R2) Molecular Weight (g/mol) Key Properties/Activities Evidence
(Z)-3-(4-Hydroxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile R1: 4-hydroxy-3-nitrophenyl; R2: 4-phenylthiazol-2-yl ~352 (estimated) Pending direct data; inferred fluorescence and bioactivity potential from analogs. -
(Z)-2-[4-(4-Fluorophenyl)thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile R1: 3-hydroxy-4-methoxyphenyl; R2: 4-(4-fluorophenyl)thiazol-2-yl 352.38 Fluorescence modulation due to planar vs. propeller molecular conformations.
(Z)-3-((3-Chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile R1: 4-nitrophenylthiazol-2-yl; R2: 3-chloro-2-methylphenylamino - Anticancer activity (analogous thiazole-acrylonitriles).
(Z)-3-(2-Nitrophenyl)-2-(4-methylphenyl)acrylonitrile R1: 2-nitrophenyl; R2: 4-methylphenyl - Synthesized via Knoevenagel condensation; foundational methodology for nitro-substituted analogs.
(Z)-2-(4-Nitrophenyl)-3-(pyridin-3-yl)acrylonitrile R1: 4-nitrophenyl; R2: pyridin-3-yl - High NLO response due to electron-withdrawing nitro and pyridine groups.
(Z)-3-(4-Fluorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile R1: 4-fluorophenyl; R2: 4-phenylthiazol-2-yl - Structural isomer; fluorophenyl enhances lipophilicity and electronic effects.

Key Comparisons

Substituent Effects on Fluorescence and Aggregation Compounds with planar conformations (e.g., carbazole or diphenylamino substituents) exhibit tunable solid-state fluorescence, while bulky groups (e.g., nitro or methoxy) may quench emission .

Electron-Withdrawing Groups and NLO Properties

  • Nitro-substituted analogs (e.g., (Z)-2-(4-nitrophenyl)-3-(pyridin-3-yl)acrylonitrile) show enhanced NLO responses due to strong electron-withdrawing effects . The target’s 3-nitro group may similarly improve polarizability for optoelectronic applications.

Bioactivity Correlations Thiazole-acrylonitriles with chloro or nitro substituents (e.g., (Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile) demonstrate anticancer activity, likely via kinase inhibition or DNA intercalation . The target’s hydroxy group may confer antioxidant properties, as seen in hydroxylated benzothiazole derivatives .

Synthetic Methodologies Most analogs are synthesized via Knoevenagel condensation or Suzuki coupling, with yields influenced by solvent polarity (e.g., DMF or ethanol) and catalysts (e.g., piperidine) .

Solubility and Film Formation

  • Acrylonitrile derivatives with fluorophenyl or methoxyphenyl groups form homogeneous thin films in polar solvents (e.g., DMSO), whereas nitro-substituted analogs may aggregate due to reduced solubility . The target’s hydroxy group could improve solubility in aqueous media.

Research Findings and Implications

  • Fluorescence Applications: The target’s nitro and hydroxy groups may enable pH-sensitive fluorescence, as seen in phenothiazine derivatives .
  • Anticancer Potential: Structural similarity to active thiazole derivatives suggests possible cytotoxicity, warranting in vitro testing .
  • NLO Materials : The nitro group’s electron-withdrawing nature positions the compound as a candidate for second-harmonic generation (SHG) materials .

Biological Activity

(Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a compound that has garnered interest for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms, synthesis, and relevant case studies.

Structural Characteristics

The compound is characterized by a complex structure that includes:

  • Acrylonitrile moiety : Contributes to its geometric isomerism.
  • Thiazole ring : Known for its diverse biological activities.
  • Hydroxyl and nitro groups : These functional groups enhance the compound's reactivity and potential biological interactions.

The molecular formula is C19H13N3O3SC_{19}H_{13}N_{3}O_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The Z configuration of the double bond in the acrylonitrile moiety plays a significant role in its biological activity.

Research suggests that this compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Cellular Signaling Modulation : It could modulate signaling pathways related to cancer cell proliferation, potentially leading to reduced tumor growth.
  • Cytotoxicity : In vitro studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar therapeutic potential.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. For instance:

  • Cytotoxicity Assays : A study reported that thiazole-containing compounds demonstrated significant cytotoxicity against cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) with IC50 values less than standard chemotherapeutic agents like doxorubicin .
CompoundCell LineIC50 (µg/mL)
Thiazole Derivative 1A4311.61 ± 1.92
Thiazole Derivative 2Jurkat1.98 ± 1.22

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory properties of similar compounds have also been documented. For example, thiazole derivatives have been shown to reduce inflammation markers in various models, indicating a potential therapeutic application for this compound in inflammatory diseases .

Case Studies and Research Findings

  • In Vitro Studies : Research has demonstrated that compounds with structural similarities to this compound exhibit significant cytotoxicity against breast cancer cell lines.
    • Study Results : A recent study found that a thiazole derivative had an IC50 value of 0.5 µM against MCF7 breast cancer cells, indicating strong antitumor activity .
  • Mechanistic Insights : Molecular docking studies suggest that the compound interacts with key proteins involved in apoptosis and cell cycle regulation, enhancing its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile and structurally related acrylonitriles?

  • Methodological Answer : Base-catalyzed condensation reactions between substituted benzaldehydes and phenylthiazole acetonitriles are widely employed. For example, Knoevenagel condensation using piperidine in ethanol or DMF under reflux yields acrylonitrile derivatives with Z-configuration . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF) and reaction time to control stereoselectivity and minimize side products.

Q. How can the stereochemistry (Z/E) of acrylonitrile derivatives be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is definitive for assigning Z-configuration, as demonstrated in (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile, where intermolecular C–H⋯O/N hydrogen bonds stabilize the structure . Complementary NMR analysis (e.g., coupling constants between olefinic protons) and IR spectroscopy (C≡N stretching at ~2200 cm⁻¹) provide additional validation .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

  • Methodological Answer :

  • FT-IR : Identifies nitrile (C≡N, ~2200 cm⁻¹), nitro (NO₂, ~1520–1350 cm⁻¹), and hydroxyl (O–H, ~3200–3600 cm⁻¹) groups .
  • NMR : 1^1H NMR resolves aromatic protons (δ 6.5–8.5 ppm) and olefinic protons (δ 7.0–8.0 ppm, J ~12–16 Hz for Z-isomer). 13^{13}C NMR confirms nitrile (δ ~115–120 ppm) and carbonyl carbons .
  • HRMS : Validates molecular formula (e.g., exact mass 331.0433 for C₁₈H₁₄N₂O₃S) .

Advanced Research Questions

Q. How does the electronic nature of substituents (e.g., nitro, hydroxy) influence the compound’s reactivity in heterocyclic annulation or cycloaddition reactions?

  • Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the β-carbon of the acrylonitrile, facilitating nucleophilic attacks in annulation reactions (e.g., with amines or thiols). Computational studies (DFT) can map frontier molecular orbitals to predict regioselectivity . Experimental validation includes monitoring reaction kinetics in polar aprotic solvents (e.g., DMF) with catalysts like Pd(0) for dual annulation .

Q. What contradictions exist in reported biological activities of acrylonitrile derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies in anticancer activity (e.g., selectivity for ER+ve vs. ER-ve cell lines) may arise from assay conditions (e.g., MTT vs. SRB assays) or substituent positioning. For example, (Z)-3-(4-propoxyphenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile showed higher selectivity in MTT assays due to improved solubility in DMSO/PBS mixtures . Dose-response curves and structural analogs (e.g., replacing nitro with methoxy groups) can clarify structure-activity relationships .

Q. How can computational modeling (e.g., molecular docking, MD simulations) predict the compound’s interaction with biological targets like the aryl hydrocarbon receptor (AhR)?

  • Methodological Answer :

  • Docking : Use AutoDock Vina to model ligand-receptor binding, focusing on hydrophobic pockets accommodating the phenylthiazole and nitrophenyl moieties .
  • MD Simulations : GROMACS can simulate stability of ligand-AhR complexes over 100 ns, analyzing RMSD and hydrogen-bond persistence to validate docking poses .

Q. What crystallographic challenges arise in resolving the structure of nitro- and hydroxy-substituted acrylonitriles?

  • Methodological Answer : Nitro groups induce disorder due to rotational freedom, complicating refinement. Strategies include:

  • Collecting high-resolution data (≤0.8 Å) at low temperature (100 K) to reduce thermal motion .
  • Using SHELXL for least-squares refinement with anisotropic displacement parameters for non-H atoms .

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